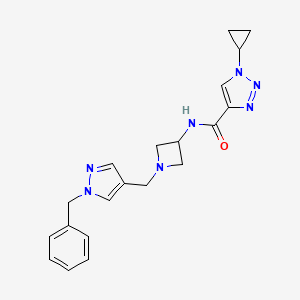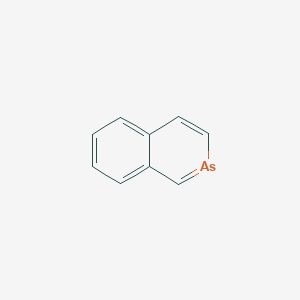
Benzene, (2,2-dichloro-1,1,2-trifluoroethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, (2,2-dichloro-1,1,2-trifluoroethyl)- is an organic compound with the molecular formula C8H5Cl2F3 It is a derivative of benzene where the hydrogen atoms are substituted with dichloro and trifluoroethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (2,2-dichloro-1,1,2-trifluoroethyl)- typically involves the reaction of benzene with 2,2-dichloro-1,1,2-trifluoroethane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride (AlCl3), which facilitates the substitution reaction. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of Benzene, (2,2-dichloro-1,1,2-trifluoroethyl)- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using distillation or other separation techniques to remove any impurities and by-products .
化学反应分析
Types of Reactions
Benzene, (2,2-dichloro-1,1,2-trifluoroethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the dichloro and trifluoroethyl groups can be replaced by other substituents.
Oxidation Reactions: It can undergo oxidation reactions to form corresponding oxidized products.
Reduction Reactions: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid). The reactions are typically carried out in the presence of a catalyst such as iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced compounds .
科学研究应用
Benzene, (2,2-dichloro-1,1,2-trifluoroethyl)- has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Benzene, (2,2-dichloro-1,1,2-trifluoroethyl)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
(2,2,2-Trifluoroethyl)benzene: A similar compound with trifluoroethyl substitution but without the dichloro groups.
(1,1-dichloro-2,2,2-trifluoroethyl)benzene: Another related compound with a different substitution pattern
Uniqueness
Benzene, (2,2-dichloro-1,1,2-trifluoroethyl)- is unique due to the presence of both dichloro and trifluoroethyl groups, which impart distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are desired .
属性
CAS 编号 |
379-01-1 |
|---|---|
分子式 |
C8H5Cl2F3 |
分子量 |
229.02 g/mol |
IUPAC 名称 |
(2,2-dichloro-1,1,2-trifluoroethyl)benzene |
InChI |
InChI=1S/C8H5Cl2F3/c9-8(10,13)7(11,12)6-4-2-1-3-5-6/h1-5H |
InChI 键 |
RGRSYVNGRPCPIR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C(F)(Cl)Cl)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


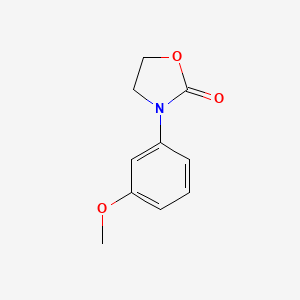

![7,7-Difluorobicyclo[4.1.0]heptane](/img/structure/B14748807.png)
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methyl-4-oxopyran-3-yl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B14748848.png)
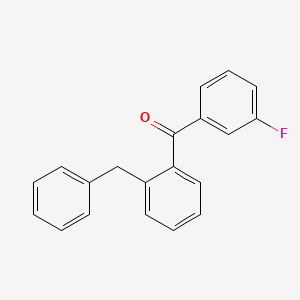
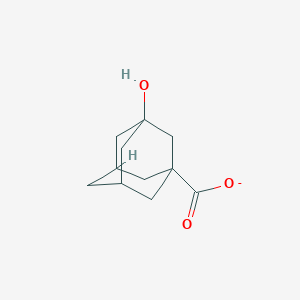
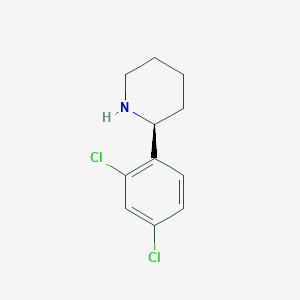
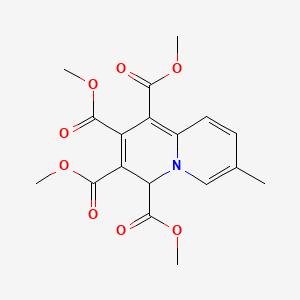
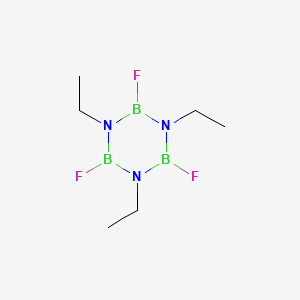
![Spiro[5.5]undeca-1,4-dien-3-one](/img/structure/B14748887.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(4-(prop-2-yn-1-yloxy)benzoyl)benzamide](/img/structure/B14748898.png)

